8-Methyl-6-nonenoic acid

Descripción general

Descripción

8-Methyl-6-nonenoic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid with a double bond and a methyl group on the sixth and eighth carbon atoms, respectively. This compound is known for its role as a precursor in the biosynthesis of capsaicin, the active component in chili peppers that imparts their characteristic pungency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nonenoic acid typically involves the use of organic synthesis techniques. One common method is the NHS/DCC activation strategy. In this method, 8-Methyl-6-nonenoyl carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) in ethyl acetate under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to form 8-methyl-nonanoic acid.

Substitution: The carboxylic acid group can be esterified or amidated.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.

Major Products:

Oxidation: Epoxides or diols.

Reduction: 8-Methyl-nonanoic acid.

Substitution: Esters or amides of this compound.

Aplicaciones Científicas De Investigación

8-Methyl-6-nonenoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of capsaicinoids.

Medicine: Research into its derivatives, such as capsaicin, has implications for pain management and anti-inflammatory treatments.

Industry: It is used in the production of flavors, fragrances, and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 8-Methyl-6-nonenoic acid is primarily related to its role as a precursor in the biosynthesis of capsaicin. In this pathway, this compound is converted into 8-Methyl-6-nonenoyl-CoA, which then reacts with vanillylamine to form capsaicin. This reaction is catalyzed by the enzyme capsaicin synthase, encoded by the Pun1 locus .

Comparación Con Compuestos Similares

Capsaicin: The most well-known derivative of 8-Methyl-6-nonenoic acid, responsible for the pungency of chili peppers.

Dihydrocapsaicin: Another capsaicinoid with similar properties but slightly different chemical structure.

Capsiate: A non-pungent analog of capsaicin used in dietary supplements.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of capsaicinoids. Its structure allows it to participate in the formation of the amide bond with vanillylamine, a key step in producing capsaicin and related compounds .

Actividad Biológica

8-Methyl-6-nonenoic acid (C10H18O2) is a carboxylic acid notable for its role as a precursor in the biosynthesis of capsaicin, the active compound responsible for the pungency in chili peppers. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and implications in medicinal applications.

Chemical Structure and Properties

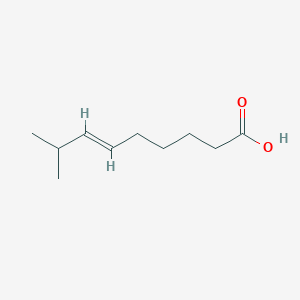

This compound is characterized by a double bond between the sixth and seventh carbon atoms and a methyl group on the eighth carbon. Its structural formula can be represented as follows:

The compound's molecular weight is approximately 170.13 g/mol, and it belongs to the class of medium-chain fatty acids, which are known for their various biological activities.

Role in Capsaicin Biosynthesis

The primary biological significance of this compound lies in its contribution to capsaicin biosynthesis. Capsaicin is synthesized through a condensation reaction involving vanillylamine and 8-methyl-6-nonenoyl-CoA, catalyzed by the enzyme capsaicin synthase. This pathway is critical for determining the pungency of Capsicum species, where the concentration of this compound directly influences capsaicin levels.

Table 1: Capsaicin Biosynthesis Pathway

| Step | Enzyme | Substrates | Products |

|---|---|---|---|

| 1 | Capsaicin Synthase | Vanillylamine + 8-Methyl-6-nonenoyl-CoA | Capsaicin |

| 2 | Ketoacyl Synthase | Acetyl-CoA + Malonyl-CoA | Fatty acyl intermediates |

Influence on Capsaicin Production

Research indicates that the availability of this compound significantly affects capsaicin production. In studies using Capsicum cell suspension cultures, inhibition of 8-methyl-nonenoic acid synthesis led to a marked decrease in capsaicin levels. This suggests that manipulating the levels of this compound could enhance capsaicin yield in agricultural practices .

Medicinal Applications

The derivatives of this compound, particularly capsaicin, have been extensively studied for their analgesic properties. Capsaicin has been shown to be effective in managing various types of pain, including neuropathic pain. Clinical studies have demonstrated the efficacy of capsaicin patches in reducing pain associated with conditions such as trigeminal neuralgia and temporomandibular disorders (TMDs)【4】【5】.

Case Study: Capsaicin Patch for Pain Management

In a clinical trial involving patients with neuropathic pain, an 8% capsaicin patch was applied. Results indicated significant pain reduction in subjects suffering from trigeminal postherpetic neuralgia after just one application. Follow-up studies confirmed sustained relief in several patients with repeated applications【4】.

Propiedades

IUPAC Name |

(E)-8-methylnon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALSPDXYQHUHA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307876 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59320-77-3 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-Methyl-6-nonenoic acid in natural product synthesis?

A1: this compound is a crucial intermediate in synthesizing capsaicin [, ]. Capsaicin, the pungent compound found in chili peppers, has various pharmacological applications. The synthesis method highlighted in the research utilizes a Wittig reaction followed by Z→E isomerization to obtain this compound, which can then be further modified to produce capsaicin []. This method offers a more convenient approach compared to traditional methods.

Q2: Has this compound been identified in natural sources?

A2: Yes, research indicates that this compound is present in the methanol extract of Pergularia daemia []. This plant is known for its various medicinal properties, and the identification of this compound within its extracts suggests a potential contribution to its bioactivity.

Q3: Can this compound be chemically modified to generate novel compounds?

A3: Absolutely. Researchers have successfully synthesized derivatives of this compound by reacting it with commercially available drugs like acetaminophen and sulfamethoxazole []. This modification led to the creation of an ester (4-acetamidophenyl 8-methyl-6-nonenoate) and an amide (8-methyl-4-sulfamethoxazoyl-6-nonenamide), respectively. These newly synthesized compounds are being investigated for potential enhancements in biological activity against viruses and bacteria.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used to identify and quantify this compound in plant extracts and synthetic mixtures []. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing a comprehensive analysis of the sample composition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.